molecular formula C12H10N2O2 B3347175 3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester CAS No. 128352-98-7

3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester

Cat. No.: B3347175
CAS No.: 128352-98-7
M. Wt: 214.22 g/mol
InChI Key: UDOULSMPLYHFJV-UHFFFAOYSA-N
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Description

3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester is a chemical compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system This particular compound is characterized by the presence of a cyano group at the 1-position and an ethyl ester group at the carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester typically involves the reaction of 1-cyanocyclopropane-1-carboxylic acid esters with suitable reagents. One common method is the iodine-catalyzed reaction, which proceeds well with quinoline and isoquinoline to give π-expanded indolizines . The reaction conditions often involve the use of iodine as a catalyst and the reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include steps such as purification by column chromatography and recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the indolizine ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indolizine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester involves its interaction with various molecular targets and pathways. The cyano group and the indolizine ring system play crucial roles in its biological activity. The compound can bind to specific receptors or enzymes, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    1-Cyanoindolizine: A closely related compound with a cyano group but lacking the ethyl ester group.

    3-Cyanoindolizine: Another related compound with a cyano group at a different position on the indolizine ring.

Uniqueness

3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester is unique due to the presence of both the cyano group and the ethyl ester group, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-cyanoindolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-16-12(15)11-7-9(8-13)10-5-3-4-6-14(10)11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOULSMPLYHFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2N1C=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356318
Record name 3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128352-98-7
Record name 3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine
1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine
3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester
1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine
3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester
1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine
3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester
1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine
1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine
3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester
1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine
1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine
3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester
1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine
1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine
3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester

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